

An In-depth Technical Guide to 3-chloro-4-(4-ethylphenoxy)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(2-ethylphenoxy)aniline

Cat. No.: B1329081

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 3-chloro-4-(4-ethylphenoxy)aniline. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Properties

IUPAC Name: 3-chloro-4-(4-ethylphenoxy)aniline[1]

Synonyms: 3-CHLORO-4-(4-ETHYLPHENOXY)ANILINE, AKOS009173413,

SCHEMBL11118950[1]

CAS Number: 16824-52-5[1]

Physicochemical Properties

Quantitative data for 3-chloro-4-(4-ethylphenoxy)aniline is primarily based on computational models. Experimental data for this specific molecule is not readily available in public databases. The following table summarizes the key computed physicochemical properties.



Property	Value	Source
Molecular Formula	C14H14CINO	PubChem[1]
Molecular Weight	247.72 g/mol	PubChem[1]
Canonical SMILES	CCC1=CC=C(C=C1)OC2=C(C =C(C=C2)N)Cl	PubChem[1]
InChI	InChl=1S/C14H14CINO/c1-2- 10-3-6-12(7-4-10)17-14-8-5- 11(16)9-13(14)15/h3- 9H,2,16H2,1H3	PubChem[1]
InChIKey	KGAIMCPINNRCHS- UHFFFAOYSA-N	PubChem[1]
XLogP3-AA (LogP)	4.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	247.076392 g/mol	PubChem[1]
Monoisotopic Mass	247.076392 g/mol	PubChem[1]
Topological Polar Surface Area	38.3 Ų	PubChem[1]
Heavy Atom Count	17	PubChem[1]
Complexity	255	PubChem[1]

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

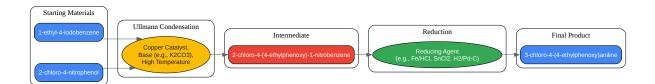
A specific, detailed experimental protocol for the synthesis of 3-chloro-4-(4-ethylphenoxy)aniline is not available in the surveyed literature. However, the general synthesis



of substituted phenoxyanilines can be achieved through established methods. A common approach involves the Ullmann condensation (a copper-catalyzed nucleophilic aromatic substitution) followed by the reduction of a nitro group.

General Synthesis Workflow

The logical workflow for the synthesis of 3-chloro-4-(4-ethylphenoxy)aniline can be visualized as follows:



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Caption: General synthetic workflow for 3-chloro-4-(4-ethylphenoxy)aniline.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene (Ullmann Condensation)

- To a solution of 2-chloro-4-nitrophenol (1 equivalent) and 4-ethylphenol (1.1 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (2 equivalents) and a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents).
- Heat the reaction mixture at a temperature ranging from 120 to 160 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.



- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of 3-chloro-4-(4-ethylphenoxy)aniline (Nitro Group Reduction)

- Dissolve the 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene (1 equivalent) in a suitable solvent system, such as ethanol and water.
- · Add a reducing agent. Common methods include:
 - Iron in acidic medium: Add iron powder (excess) and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor by TLC.
 - Tin(II) chloride: Use tin(II) chloride dihydrate in a solvent like ethyl acetate or ethanol.
 - Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
- After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
- Purify the resulting 3-chloro-4-(4-ethylphenoxy)aniline by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 3-chloro-4-(4-ethylphenoxy)aniline, its structural analogue, 3-chloro-4-(4-chlorophenoxy)aniline, has been investigated as a potential

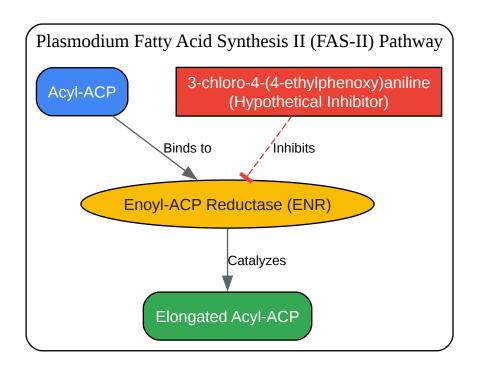


antimalarial agent. This suggests that compounds within this structural class may exhibit similar biological activities.

The proposed mechanism of action for some diphenyl ether compounds as antimalarial agents involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of the Plasmodium parasite.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action of 3-chloro-4-(4-ethylphenoxy)aniline as an inhibitor of the Plasmodium FAS-II pathway.



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References



- 1. 16824-54-7 CAS MSDS (3-CHLORO-4-(4-ETHOXYPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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